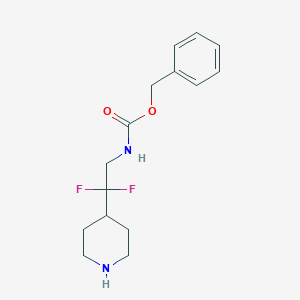

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate

Description

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a difluoroethyl group. The compound’s structure combines a carbamate-protected amine with fluorinated alkyl chains, which may enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C15H20F2N2O2 |

|---|---|

Molecular Weight |

298.33 g/mol |

IUPAC Name |

benzyl N-(2,2-difluoro-2-piperidin-4-ylethyl)carbamate |

InChI |

InChI=1S/C15H20F2N2O2/c16-15(17,13-6-8-18-9-7-13)11-19-14(20)21-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2,(H,19,20) |

InChI Key |

CXTHALCOXXCYDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(CNC(=O)OCC2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,5-diamines or hydrogenation of pyridine derivatives.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

Benzylation: The benzyl group is introduced through benzylation reactions, often using benzyl halides in the presence of a base.

Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or difluoroethyl positions.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

Chemical Biology: It is used in studies to understand the interaction of small molecules with biological macromolecules.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity . The benzyl group may further contribute to the compound’s overall binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Sulfonamide and Carbamoyl Derivatives

- Benzyl (2-(1-(Arylsulfonyl)piperidin-4-yl)ethyl)carbamate (): Synthesized via sulfonyl chloride or isocyanate reactions, these derivatives replace the difluoroethyl group with sulfonamide or carbamoyl moieties. These analogs are intermediates in drug discovery, particularly for TAAR1 agonists .

Phosphorylated Derivatives

- Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate (): The diphenoxyphosphoryl group introduces steric bulk and polarizability, which may alter binding to enzymes like cholinesterases.

Benzene-Based Carbamates with AChE/BChE Inhibition

- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate ():

This compound exhibits high selectivity for acetylcholinesterase (AChE) with an IC50 comparable to galanthamine. The chloroaryl and methyl groups adjacent to the carbamate likely contribute to its potency. The target compound’s difluoroethyl group may similarly influence enzyme interactions but with distinct electronic effects due to fluorine’s electronegativity .

Pyrimidin-2-yl Derivatives

- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate ():

These derivatives incorporate heterocyclic moieties, enhancing hydrogen-bonding capabilities. The fluorobenzyl group parallels the target compound’s fluorine atoms, suggesting shared strategies for optimizing pharmacokinetic properties like solubility and metabolic resistance .

Fluorination vs. Sulfonylation/Carbamoylation

- The target compound’s synthesis likely involves fluorination steps, which may require specialized reagents (e.g., DAST or Deoxo-Fluor) to introduce the difluoroethyl group. In contrast, sulfonamide and carbamoyl analogs () utilize straightforward nucleophilic substitutions with sulfonyl chlorides or isocyanates, offering modular diversity but differing in scalability and safety profiles .

Protection-Deprotection Strategies

- Phosphorylated analogs () employ tert-butyl carbamate (Boc) protection, whereas the target compound’s benzyl carbamate group may simplify deprotection under hydrogenolysis conditions. This distinction impacts synthetic routes and functional group compatibility .

Physicochemical Properties

| Compound | Key Substituents | Molecular Weight | Lipophilicity (Predicted) | Notable Activity |

|---|---|---|---|---|

| Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate | Difluoroethyl, piperidine | ~300 (estimated) | High (due to fluorine) | N/A (structural analog data used) |

| Benzyl (2-(1-(Arylsulfonyl)piperidin-4-yl)ethyl)carbamate | Sulfonamide, piperidine | ~350–400 | Moderate | Intermediate for TAAR1 agonists |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Chloroaryl, methyl | ~300 | Moderate | AChE IC50 ~0.1 µM |

| Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate | Phosphoryl, piperidine | ~480 | Low (polar phosphoryl) | Cholinesterase inhibition |

Biological Activity

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 298.33 g/mol. Its structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Difluoroethyl group : Enhances hydrophobic interactions.

- Carbamate functional group : Potentially involved in receptor binding.

Preliminary studies suggest that this compound may interact with various biological macromolecules, influencing pharmacological pathways. Its difluoroethyl group is hypothesized to improve binding affinity to specific receptors or enzymes, making it a candidate for therapeutic applications.

Interaction Studies

Research indicates that the compound's structure allows it to bind effectively to certain targets. Interaction studies have focused on its binding affinity and efficacy against specific receptors and enzymes. The difluoroethyl group likely enhances hydrophobic interactions, which could lead to improved biological activity compared to similar compounds.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | Contains a tert-butyl group instead of benzyl | Different steric effects due to tert-butyl |

| Benzyl N-(piperidin-4-yl)carbamate | Lacks fluorine substituents | No fluorinated moiety may affect bioactivity |

| 1-(4-fluorophenyl)-N-(piperidin-4-yl)-methanamine | Contains a fluorophenyl group | Potentially different receptor interactions due to phenyl substitution |

Research Findings and Case Studies

- In Vitro Studies : Initial in vitro studies have shown that this compound exhibits significant binding affinity towards various receptors involved in neurological pathways. These studies utilized techniques such as radiolabeled ligand binding assays and fluorescence resonance energy transfer (FRET).

- In Vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in notable behavioral changes consistent with modulation of neurotransmitter systems. For instance, mice treated with the compound showed reduced hyperlocomotion in response to stimulants, suggesting potential anxiolytic or antipsychotic effects.

- Toxicology and Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated subjects compared to control groups.

Q & A

Q. What are the key synthetic routes for Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate-forming reactions between piperidine derivatives and benzyl isocyanate or chloroformate precursors. Optimization involves controlling temperature (e.g., 0–25°C), using anhydrous solvents like dichloromethane or acetonitrile, and employing catalysts such as triethylamine. Post-synthesis purification via column chromatography (e.g., hexane/EtOAc gradients) or recrystallization ensures high yields (e.g., 56–83% reported for analogs) . The difluoro group may require fluorinating agents or protection-deprotection strategies to prevent side reactions.

Q. How is this compound characterized using spectroscopic techniques, and what are the critical spectral markers?

Key characterization methods include:

- ¹H NMR : Peaks for the benzyl group (δ 7.3–7.4 ppm), piperidine protons (δ 2.1–3.6 ppm), and carbamate NH (δ 5.1–5.2 ppm). Splitting patterns (e.g., doublets for difluoro groups) confirm substitution .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 347–495 for analogs) and fragmentation patterns validate the structure .

- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) are diagnostic .

Q. What are the stability considerations for this compound under various storage conditions?

Stability depends on moisture, temperature, and light exposure. Store in airtight containers at –20°C under inert gas (N₂/Ar). The carbamate group is prone to hydrolysis in acidic/basic conditions; trifluoroacetate salts (common in intermediates) require neutralization to prevent degradation . Analytical HPLC monitoring is recommended for long-term stability assessments .

Advanced Research Questions

Q. How can conflicting data in NMR or mass spectrometry results be resolved during characterization?

Contradictions in NMR (e.g., unexpected splitting) may arise from diastereomerism or residual solvents. Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies (e.g., adduct formation), employ high-resolution mass spectrometry (HRMS) and compare isotopic patterns with theoretical values . Dynamic light scattering (DLS) can detect aggregation in solution-phase studies .

Q. What strategies are effective in enhancing the compound’s pharmacokinetic properties through structural modifications?

- Bioisosteric replacement : Substitute the benzyl group with pyridinyl or tetrazolyl rings to improve solubility and blood-brain barrier penetration (e.g., as seen in TAAR1 agonists) .

- Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl) on the piperidine nitrogen to enhance bioavailability .

- Fluorine tuning : Adjust the difluoro moiety’s position to balance lipophilicity and metabolic stability .

Q. What in vivo models are appropriate for evaluating the compound’s efficacy in neurological disorders?

- Rodent models : Use tail-flick or forced swim tests for pain/anxiety modulation, leveraging the compound’s piperidine core (known for CNS activity) .

- Microdialysis : Monitor neurotransmitter levels (e.g., dopamine, serotonin) in brain regions to assess target engagement .

- PK/PD studies : Measure plasma half-life and tissue distribution in transgenic mice expressing humanized targets (e.g., GPCRs) .

Notes

- Structural analogs and methodologies are derived from peer-reviewed synthesis protocols and pharmacological studies.

- Always validate experimental conditions with control compounds and replicate data across independent assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.